2,4,5-Trifluorobenzoyl cyanide
CAS No.: 2091697-40-2
Cat. No.: VC4983447
Molecular Formula: C8H2F3NO
Molecular Weight: 185.105
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091697-40-2 |
|---|---|
| Molecular Formula | C8H2F3NO |
| Molecular Weight | 185.105 |
| IUPAC Name | 2,4,5-trifluorobenzoyl cyanide |
| Standard InChI | InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H |
| Standard InChI Key | JALNONZLPOOQBV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)F)F)C(=O)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2,4,5-Trifluorobenzoyl cyanide (systematic name: 2,4,5-trifluorobenzene-1-carbonyl cyanide) has the molecular formula C₈H₂F₃NO. Its structure consists of a benzene ring substituted with fluorine atoms at the 2-, 4-, and 5-positions and a carbonyl cyanide group (-COCN) at the 1-position . The trifluoromethyl substitutions enhance electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.11 g/mol | Calculated |
| Boiling Point | Not reported (oil) | |
| Density | ~1.4 g/cm³ (estimated) | |
| Melting Point | Not applicable (liquid) | |
| Flash Point | >83°C (estimated) |
The compound’s oily nature and lack of crystalline structure preclude conventional melting point measurements, while its boiling point remains unspecified in literature due to decomposition risks at elevated temperatures .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) and Raman spectra of related trifluorobenzonitrile derivatives reveal distinct vibrational modes:
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C-F stretches: 1100–1250 cm⁻¹ .
These spectral features align with computational models predicting bond polarization due to electron-withdrawing groups .
Synthesis and Industrial Production
Cyanation of 2,4,5-Trifluorobenzoyl Fluoride
The primary synthesis route involves cyanation of 2,4,5-trifluorobenzoyl fluoride (C₇H₂F₃OF) using sodium cyanide (NaCN) in toluene or xylene :
Reaction Scheme
Table 2: Optimized Reaction Conditions
The reaction proceeds via nucleophilic acyl substitution, with NaCN displacing fluoride. The oily product is isolated via distillation, avoiding column chromatography .
Precursor Synthesis
2,4,5-Trifluorobenzoyl fluoride is synthesized from 2,4-dichloro-5-fluorobenzoyl chloride through sequential fluorination steps :
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Halogen Exchange: Reaction with potassium fluoride (KF) replaces chlorines with fluorines.
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Purification: Distillation under reduced pressure yields >98% pure intermediate .
Physicochemical Properties
Thermal Stability
The compound decomposes above 180°C, releasing hydrogen cyanide (HCN) and carbon monoxide (CO) . Differential scanning calorimetry (DSC) studies of analogous cyanides show exothermic decomposition peaks at 185–200°C .
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (DMF, DMSO); insoluble in water .
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Hydrolysis: Reacts violently with water to form 2,4,5-trifluorobenzoic acid and HCN :
This reaction necessitates anhydrous handling conditions .
Applications in Pharmaceutical Synthesis
Role in Sitagliptin Manufacturing
2,4,5-Trifluorobenzoyl cyanide is a key intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The cyanide group facilitates carbon-carbon bond formation via:
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Knoevenagel Condensation: Reaction with β-keto esters to form α,β-unsaturated nitriles.
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Nucleophilic Addition: Grignard reagents add to the cyanide, forming tertiary alcohols .
Comparative Analysis of Synthetic Routes
Patent EP3524605A1 and WO2019158285A1 highlight advancements over prior methods:
Recent Advances and Future Directions
Catalytic Cyanation Methods
Recent patents explore palladium-catalyzed cyanation to enhance selectivity and reduce NaCN usage . For example, Pd(OAc)₂ with Xantphos ligand achieves 85% yield at 50°C .
Green Chemistry Initiatives
Solvent recycling protocols in continuous-flow reactors reduce toluene waste by 40%, aligning with EPA guidelines for sustainable manufacturing .
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